![molecular formula C27H46O2 B8083408 24(R/S)-hydroxycholesterol-[d7]](/img/structure/B8083408.png)
24(R/S)-hydroxycholesterol-[d7]
Overview
Description
24(R/S)-hydroxycholesterol-[d7] is a useful research compound. Its molecular formula is C27H46O2 and its molecular weight is 402.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 24(R/S)-hydroxycholesterol-[d7] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 24(R/S)-hydroxycholesterol-[d7] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholesterol Metabolite as a CNS Marker : 24(S)-hydroxycholesterol [24(S)-HC], a cholesterol metabolite, is formed almost exclusively in the brain. Its concentrations in cerebrospinal fluid (CSF) and plasma might indicate changes in cholesterol metabolism in the CNS. A sensitive LC-MS/MS assay developed for its quantification supports clinical trials, such as those for Niemann-Pick type C1 patients, where 24(S)-HC is a pharmacodynamic biomarker (Sidhu et al., 2015).
Alzheimer's Disease and Cholesterol Levels : In Alzheimer's disease (AD) patients, levels of 24S-hydroxycholesterol are decreased, while 27-hydroxycholesterol is increased in the brain, suggesting altered cholesterol metabolism in AD (Heverin et al., 2004).
Huntington Disease and Plasma 24OHC Levels : Plasma 24S-hydroxycholesterol (24OHC) levels, correlating to the number of metabolically active neuronal cells, are substantially reduced in neurodegenerative diseases like Huntington disease (HD). This makes 24OHC a key marker for HD progression (Leoni et al., 2013).
Cholesterol 24-Hydroxylase in Brain Homeostasis : Cholesterol 24-hydroxylase is crucial for synthesizing oxysterols in neurons and regulating cholesterol turnover in the brain, highlighting its role in brain cholesterol homeostasis (Lund et al., 1999).
Oxysterol Sulfation and Liver X Receptor Activation : The sulfation of 24-Hydroxycholesterol (24-OHChol) is significant for understanding its metabolism and effect on liver X receptor (LXR) activation. This process is crucial for cholesterol homeostasis in the brain and liver (Cook et al., 2009).
Lipoprotein Distribution and Biological Variation : The study of 24S- and 27-hydroxycholesterol in healthy volunteers provides insights into cholesterol catabolism and maintenance of whole-body cholesterol homeostasis (Burkard et al., 2007).
Neuroprotection in Glaucoma : 24(S)-hydroxycholesterol (24(S)-HC) shows neuroprotective properties against pressure-mediated retinal degeneration, suggesting its therapeutic potential in glaucomatous conditions (Ishikawa et al., 2016).
Cholesterol Homeostasis and Aging : The flux of 24S-hydroxycholesterol from the brain to circulation is important for cholesterol homeostasis, especially in aging brains (Lütjohann et al., 1996).
properties
IUPAC Name |
17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861982 | |
Record name | Cholest-5-ene-3,24-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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